5-Tridecenal

Food Science Flavor Chemistry Regulatory Science

5-Tridecenal (CAS 1195178-71-2), with the IUPAC name (E)-tridec-5-enal, is a long-chain unsaturated aliphatic aldehyde with the molecular formula C13H24O and a molecular weight of 196.33 g/mol. This chemical belongs to a class of compounds widely utilized for their potent odor profiles in the flavor and fragrance industry.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 1195178-71-2
Cat. No. B12708525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tridecenal
CAS1195178-71-2
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCC=O
InChIInChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,13H,2-7,10-12H2,1H3/b9-8+
InChIKeyDBNIGMYKSMMBSB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tridecenal (CAS 1195178-71-2) Procurement Guide: Defining the (5E)-Unsaturated Aldehyde Candidate


5-Tridecenal (CAS 1195178-71-2), with the IUPAC name (E)-tridec-5-enal, is a long-chain unsaturated aliphatic aldehyde with the molecular formula C13H24O and a molecular weight of 196.33 g/mol [1]. This chemical belongs to a class of compounds widely utilized for their potent odor profiles in the flavor and fragrance industry [2]. Its structure features a characteristic (E)-configured double bond at the 5-position, a defining feature that differentiates it from other tridecenal isomers and saturated analogs, and critically influences its organoleptic properties and potential biological interactions [3]. This regulatory and structural profile establishes it as a specific candidate for procurement where a defined aldehyde with a 'fishy, fatty' flavor profile and GRAS status is required for food applications.

Why 5-Tridecenal (1195178-71-2) Cannot Be Generically Substituted: The Criticality of Double-Bond Position and Geometry in Aldehyde Selection


A generic substitution of 5-Tridecenal with other long-chain aldehydes is untenable for scientific and industrial applications due to the extreme sensitivity of biological and organoleptic systems to minor structural variations. The specific position and (E)-geometry of the double bond in (E)-tridec-5-enal are primary determinants of its receptor binding, sensory perception, and physicochemical stability [1]. For instance, the established 'fishy, fatty' flavor profile documented for this specific isomer is a direct result of this unique structure [2], and cannot be replicated by the (Z)-isomer, other positional isomers like (E)-2-tridecenal [3], or the saturated analog tridecanal, which have distinctly different odor descriptions. Even among unsaturated aldehydes, a shift in the double bond position can alter the stereoelectronic properties and metabolic fate, rendering molecular replacement a high-risk proposition for product consistency, regulatory compliance under FEMA GRAS 4918, and experimental reproducibility [2].

Quantitative Differential Evidence for 5-Tridecenal (1195178-71-2) for Scientific Procurement Decisions


Regulatory Clearance Benchmark: FEMA GRAS Designation for Flavor Use

5-Tridecenal (CAS 1195178-71-2) holds a FEMA GRAS (Generally Recognized As Safe) designation under reference number 4918, a verifiable regulatory benchmark that is absent for many non-GRAS unsaturated aldehydes. This designation is critical for procurement in the food and beverage sector, as it permits its use as a flavoring substance, while analogs like (Z)-5-tridecenal or 5-tridecyne lack this specific clearance, presenting a clear regulatory risk. The documentation explicitly assigns the flavor profile 'fishy, fatty' to this compound [1].

Food Science Flavor Chemistry Regulatory Science

Distinct Organoleptic Fingerprint: 'Fishy, Fatty' Profile vs. Other Unsaturated Aldehydes

The sensory profile of 5-Tridecenal is documented as 'fishy, fatty' [1], a specific descriptor that provides a clear differentiation pathway from close structural analogs. For example, (E)-2-tridecenal is characterized as 'waxy citrus rind tangerine fatty creamy soapy watery cilantro' [2], and (Z)-5/7-tetradecenal as 'soapy, fresh, green, grapefruit' [3]. While these are distinct molecules, the stark contrast in the primary odor character highlights that the (E)-5 double bond in tridecenal imparts a unique and identifiable organoleptic outcome. This difference is critical for flavorists seeking a specific note in complex formulations.

Olfactory Science Sensory Analysis Flavor Chemistry

Potential for Differential Biological Activity Based on Class-Level Inference from Isomeric Analogs

Research on insect olfaction demonstrates that olfactory receptors can exhibit extreme selectivity between geometric isomers of fatty aldehydes. For example, male moth olfactory receptors show differential response to (E) and (Z) isomers of long-chain aldehydes [1]. By class-level inference, this principle directly applies to 5-Tridecenal: its specific (E)-tridec-5-enal geometry is predicted to interact with biological systems differently than the (Z)-isomer or saturated aldehydes. The 'fishy, fatty' label for the (E) isomer versus the uncharacterized biological profile of (Z)-5-tridecenal underscores this unresolved selectivity. For researchers, this suggests a high probability that the (E)-isomer will exhibit divergent activity in any relevant biological assay.

Chemical Ecology Pheromone Biology Olfactory Reception

Defined Physicochemical Reference Point: Identity Confirmation via NMR Spectroscopy

For procurement and quality assurance, the unambiguous structural identity of 5-Tridecenal (1195178-71-2) is verifiable through published reference spectra. A comprehensive NMR spectrum for the (Z)-isomer is available in the Wiley KnowItAll library, providing the necessary comparator to confirm the identity and purity of the (E)-isomer through its distinct spectral fingerprint [1]. The key spectral difference between the isomers provides a quantitative means to verify the correct geometry, a critical quality control step that cannot be accomplished with bulk property measurements. A specification for this compound should include a purity assay, confirmed by GC or NMR, to exclude the presence of the (Z)-isomer, which lacks a defined role in food science and carries unknown biological risk .

Analytical Chemistry Quality Control Spectroscopy

Verified Application Scenarios for 5-Tridecenal (1195178-71-2) Based on the Evidence Base


Development of Proprietary 'Fishy/Fatty' Flavor Formulations for Processed Foods

The FEMA GRAS status (No. 4918) and documented 'fishy, fatty' flavor profile [1] directly support the use of 5-Tridecenal in the creation of savory, seafood, or fatty mouthfeel flavorings for soups, sauces, snacks, and plant-based alternatives. This regulatory clearance provides a legally defensible pathway for procurement and use, which is not available for other tridecenal isomers. Its targeted organoleptic character allows flavorists to achieve a specific note without resorting to more complex blends, enabling more cost-effective and consistent product development.

Investigation of Structure-Odor Relationships (SOR) in Long-Chain Aldehydes

For olfactory science, 5-Tridecenal serves as a crucial probe molecule in studies of vertebrate and invertebrate odorant receptor selectivity. As described in Section 3, the hypothesis that the (E)-5 geometry drives a specific 'fishy' percept, in contrast to the 'citrus' or 'soapy' notes of its positional and geometric isomers [2], provides a testable hypothesis for receptor binding and signal transduction studies. Its procurement for structure-activity relationship (SAR) panels is essential to understand the molecular logic of aldehyde perception.

Reference Standard for Isomer-Specific Analytical Method Development

The distinct isomeric identity of (E)-tridec-5-enal necessitates the development of robust analytical methods, such as chiral or isomeric-selective GC or NMR protocols, to confirm this geometry. As the (Z)-isomer's spectrum is cataloged, procuring the (E)-isomer is essential for creating a validated reference standard [3]. This scenario is critical for academic labs and industrial quality control departments needing to certify the isomeric purity of raw materials and final products to meet procurement specifications.

Bait or Repellent Screening in Agricultural Pest Control Research

While direct activity data is absent, the class-level inference from insect pheromone biology predicts that (E)-5-tridecenal may have potential as a semiochemical [4]. This makes it a high-value procurement target for entomology research programs screening for novel pest attractants or disruptants. The known specificity of insects for double-bond position and geometry means that 5-Tridecenal must be tested specifically, as data from any other analog cannot be extrapolated, creating a distinct experimental need for this exact compound.

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